molecular formula C17H15N3OS2 B2749382 2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(o-tolyl)acetamide CAS No. 864855-93-6

2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(o-tolyl)acetamide

Cat. No. B2749382
CAS RN: 864855-93-6
M. Wt: 341.45
InChI Key: QZEMIIIPPCRNMB-UHFFFAOYSA-N
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Description

2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(o-tolyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.

Scientific Research Applications

Glutaminase Inhibition for Cancer Treatment

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, closely related to the compound , have been identified as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These compounds, including similar analogs, are explored for their therapeutic potential in treating cancers by inhibiting GLS, a key enzyme in tumor growth and malignancy. One such analog demonstrated comparable potency to BPTES, with improved solubility and efficacy in attenuating the growth of human lymphoma cells both in vitro and in mouse models (Shukla et al., 2012).

Anticancer Screening of Imidazothiadiazole Analogs

N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, which share a structural motif with the compound of interest, were synthesized and evaluated for their cytotoxic activities against various cancer cell lines. These studies indicate the potential of such compounds in developing new anticancer agents, with several derivatives exhibiting significant cytotoxicity against breast cancer cells compared to standard treatments (Abu-Melha, 2021).

Antimicrobial and Antitumor Activities of Thiazole Compounds

Thiazole compounds, similar to "2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(o-tolyl)acetamide," have been synthesized and screened for their antimicrobial and antitumor activities. Some of these compounds have demonstrated promising activities, showcasing the potential of thiazole derivatives in medicinal chemistry for the development of new therapeutic agents (Mahajan et al., 2008).

properties

IUPAC Name

N-(2-methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS2/c1-12-7-5-6-10-14(12)18-15(21)11-22-17-19-16(20-23-17)13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEMIIIPPCRNMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide

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